molecular formula C16H20N2O4S B2842654 2-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]propanamide CAS No. 1093630-31-9

2-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]propanamide

Cat. No.: B2842654
CAS No.: 1093630-31-9
M. Wt: 336.41
InChI Key: YCTQHAATFOYQNT-UHFFFAOYSA-N
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Description

2-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]propanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a sulfonylamino group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with furan-2-ylmethylamine under controlled conditions to form the sulfonylamino intermediate. This intermediate is then reacted with propanoyl chloride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The sulfonylamino group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonylamino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Furan derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Compounds with new functional groups replacing the sulfonylamino group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological macromolecules, influencing their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, modulating their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,5-dimethylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide
  • 2-[(2,5-dimethylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)butanamide

Uniqueness

Compared to similar compounds, 2-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]propanamide exhibits unique properties due to the specific arrangement of its functional groups. The presence of the propanamide moiety, as opposed to acetamide or butanamide, can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-11-6-7-12(2)15(9-11)23(20,21)18-13(3)16(19)17-10-14-5-4-8-22-14/h4-9,13,18H,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTQHAATFOYQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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